Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate

Description

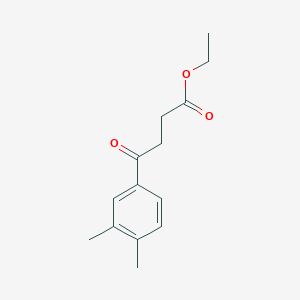

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-17-14(16)8-7-13(15)12-6-5-10(2)11(3)9-12/h5-6,9H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLMZKLDVOQALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599305 | |

| Record name | Ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175394-01-1 | |

| Record name | Ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate chemical structure and properties

An In-Depth Technical Guide to Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate for Chemical Research and Development

Introduction

Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate is a keto-ester, a class of organic molecules featuring both a ketone and an ester functional group. Its structure, characterized by a butyrate chain attached to a 3,4-dimethylphenyl (o-xylenyl) ring via a ketone, makes it a valuable intermediate in organic synthesis. While specific, direct research into its biological applications is not extensively documented, its chemical architecture is analogous to other 4-aryl-4-oxobutanoates that are recognized as important scaffolds in medicinal chemistry. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, a robust synthesis protocol, characterization data, and a discussion of its potential applications based on structure-activity relationships observed in related compounds.

PART 1: Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate is identified by a unique set of chemical descriptors.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate | [] |

| CAS Number | 175394-01-1 | [][2] |

| Molecular Formula | C₁₄H₁₈O₃ | [2] |

| Molecular Weight | 234.29 g/mol | [2] |

| InChI Key | UXLMZKLDVOQALH-UHFFFAOYSA-N | [] |

| Canonical SMILES | CCOC(=O)CCC(=O)C1=CC(=C(C=C1)C)C |[] |

While specific experimentally determined physicochemical data for Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate is limited in publicly accessible literature, properties can be estimated or inferred from closely related isomers. The data for the 3,5-dimethylphenyl isomer is provided below for reference.

Table 2: Physicochemical Properties

| Property | Value (for 3,5-dimethylphenyl isomer) | Reference |

|---|---|---|

| Boiling Point | 361.9 °C at 760 mmHg | [3] |

| Density | 1.05 g/cm³ | [3] |

| Flash Point | 158.8 °C | [3] |

| Refractive Index | 1.505 | [3] |

| LogP | 2.83 | [3] |

| Topological Polar Surface Area | 43.4 Ų |[4] |

PART 2: Synthesis and Characterization

From an application scientist's perspective, a reliable and reproducible synthetic route is paramount. The most logical and field-proven approach for synthesizing 4-aryl-4-oxobutanoic esters is a two-step process: a Friedel-Crafts acylation followed by a Fischer esterification. This method is widely applicable and provides good yields for analogous compounds.[5][6]

Proposed Synthetic Workflow

The synthesis begins with the reaction of a substituted benzene, in this case, 1,2-dimethylbenzene (o-xylene), with succinic anhydride. This is followed by the esterification of the resulting carboxylic acid intermediate.

Experimental Protocols

The following protocols are self-validating, providing clear checkpoints and rationales for each step.

Protocol 1: Synthesis of 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid (Intermediate)

This procedure is an adaptation of the standard Friedel-Crafts acylation used for similar substrates.[6]

-

Rationale: This reaction creates the carbon-carbon bond between the aromatic ring and the butyric acid chain. Anhydrous aluminum chloride (AlCl₃) acts as a Lewis acid catalyst, activating the succinic anhydride for electrophilic aromatic substitution. The reaction is performed at a low temperature to control regioselectivity.

-

Materials:

-

1,2-Dimethylbenzene (o-xylene)

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene or Dichloromethane (solvent)

-

5% Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Crushed ice

-

-

Procedure:

-

Equip a dry three-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Add o-xylene (1.0 eq) and the chosen solvent (e.g., dichloromethane) to the flask.

-

Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Carefully add anhydrous AlCl₃ (2.2 eq) in portions, ensuring the temperature remains below 10 °C. The formation of a slurry is expected.

-

Add succinic anhydride (1.0 eq) portion-wise to the stirred suspension.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours, then at room temperature for an additional 4-6 hours, monitoring progress by TLC.

-

Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl (approx. 3-4 eq). This hydrolyzes the aluminum complexes and quenches the reaction.

-

If dichloromethane was used, separate the organic layer. Extract the aqueous layer with additional dichloromethane (3x).

-

Combine the organic extracts, wash with water, and then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid, 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid, can be purified by recrystallization.[7]

-

Protocol 2: Synthesis of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate (Final Product)

This protocol employs the Fischer esterification method.

-

Rationale: This acid-catalyzed reaction converts the carboxylic acid intermediate into its corresponding ethyl ester. Using a large excess of ethanol drives the equilibrium towards the product, and a strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

-

Materials:

-

4-(3,4-Dimethylphenyl)-4-oxobutanoic acid (from Step 1)

-

Absolute ethanol (EtOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

-

Procedure:

-

In a round-bottom flask, dissolve the acid intermediate (1.0 eq) in a large excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, remove the excess ethanol via rotary evaporation.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

-

The product can be purified further by column chromatography on silica gel if necessary.

-

Spectroscopic Characterization

Expected ¹H-NMR (Proton NMR) Data (in CDCl₃):

-

~ 7.7 ppm (d, 1H): Aromatic proton ortho to the carbonyl group.

-

~ 7.6 ppm (s, 1H): Aromatic proton between the two methyl groups.

-

~ 7.2 ppm (d, 1H): Aromatic proton meta to the carbonyl group.

-

~ 4.1 ppm (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl ester.

-

~ 3.2 ppm (t, 2H): Methylene protons adjacent to the ketone (-C(=O)-CH₂-).

-

~ 2.7 ppm (t, 2H): Methylene protons adjacent to the ester (-CH₂-C(=O)O-).

-

~ 2.3 ppm (s, 6H): Two aromatic methyl groups (-CH₃).

-

~ 1.2 ppm (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl ester.

Expected ¹³C-NMR (Carbon NMR) Data (in CDCl₃):

-

~ 198 ppm: Ketone carbonyl carbon.

-

~ 173 ppm: Ester carbonyl carbon.

-

~ 142 ppm, 137 ppm, 135 ppm, 129 ppm, 128 ppm, 126 ppm: Aromatic carbons.

-

~ 61 ppm: Methylene carbon of the ethyl ester (-O-CH₂-).

-

~ 33 ppm: Methylene carbon adjacent to the ketone.

-

~ 29 ppm: Methylene carbon adjacent to the ester.

-

~ 20 ppm: Two aromatic methyl carbons.

-

~ 14 ppm: Methyl carbon of the ethyl ester.

Expected IR (Infrared) Spectroscopy Data:

-

~ 1735 cm⁻¹: Strong C=O stretch (ester).

-

~ 1685 cm⁻¹: Strong C=O stretch (aryl ketone).

-

~ 3000-2850 cm⁻¹: C-H stretches (aliphatic).

-

~ 1600, 1450 cm⁻¹: C=C stretches (aromatic ring).

-

~ 1250-1100 cm⁻¹: C-O stretch (ester).

Expected Mass Spectrometry (MS) Data:

-

Molecular Ion (M⁺): m/z = 234.12.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 45), the ethyl group (-C₂H₅, m/z = 29), and cleavage yielding the 3,4-dimethylbenzoyl cation (m/z = 133).

PART 3: Potential Applications and Biological Context

Primary Role as a Synthetic Intermediate

The primary and most immediate application for Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate is as a versatile intermediate in multi-step organic synthesis. The presence of two distinct carbonyl groups (a ketone and an ester) at different positions allows for selective chemical transformations. For instance, the ketone can undergo reactions like reduction, reductive amination, or Wittig reactions, while the ester can be hydrolyzed, reduced, or converted to an amide, often with orthogonal reactivity. This dual functionality makes it a valuable building block for constructing more complex molecular architectures, including pharmaceutical agents. Similar structures are known intermediates in the synthesis of cardiovascular drugs.[12]

Scaffold for Medicinal Chemistry Exploration

While this specific molecule may not have documented biological activity, the broader class of 4-aryl-4-oxobutanoates has attracted interest in drug discovery.[13] Research on analogous compounds suggests potential for:

-

Anticancer Activity: The aryl keto-ester motif is present in compounds that have been shown to inhibit tumor cell proliferation and induce apoptosis.[13]

-

Antimicrobial Activity: Various derivatives of related scaffolds have demonstrated inhibitory effects against a range of microbial pathogens.[13]

The structure of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate serves as a starting point for developing a library of derivatives to probe these potential activities through Structure-Activity Relationship (SAR) studies.

PART 4: Safety and Handling

Trustworthiness in practice means prioritizing safety. There is no specific toxicological or safety data available for Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate in standard databases.[4][14] Therefore, it must be handled with the precautions appropriate for a chemical of unknown toxicity.

-

General Precautions:

-

Work in a well-ventilated fume hood at all times.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

For general guidance, the No Observed Adverse Effect Level (NOAEL) for a simple related ester, ethyl butyrate, was determined to be high in animal studies, suggesting low systemic toxicity for that specific compound.[15] However, this data should not be directly extrapolated and serves only as a very general reference for simple esters.

-

-

Disposal: Dispose of the material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate is a well-defined chemical entity whose primary value lies in its potential as a synthetic intermediate. Its dual carbonyl functionality provides a platform for diverse chemical modifications. Based on the established biological activities of analogous compounds, this molecule and its derivatives represent a promising, yet underexplored, scaffold for medicinal chemistry research, particularly in the fields of oncology and antimicrobials. The robust and scalable synthesis outlined in this guide provides a clear pathway for researchers to access this compound and unlock its potential in drug discovery and materials science.

References

-

RIFM. RIFM fragrance ingredient safety assessment, ethyl butyrate, CAS registry number 105-54-4. (2022). [Link]

-

PubChem. 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 316972. [Link]

-

PrepChem.com. Synthesis of ethyl 4-(4-aminophenyl)-4-oxobutyrate. [Link]

-

ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

-

ResearchGate. (2020). Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5- carboxylate: a DFT Study. [Link]

- Google Patents. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)

-

Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. [Link]

-

University of Colorado Boulder, Department of Chemistry. Spectroscopy Problems. [Link]

Sources

- 2. 175394-01-1|Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate|BLDpharm [bldpharm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 316972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. echemi.com [echemi.com]

- 15. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Spectroscopic Elucidation of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate: A Technical Guide

Disclaimer: This technical guide provides a detailed analysis and predicted spectroscopic data for Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate. Due to the limited availability of experimentally acquired spectra in the public domain, the data presented herein is derived from the structural analysis of the molecule and comparison with validated data from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals to aid in the characterization and identification of this compound.

Introduction

Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate is a keto-ester of interest in synthetic organic chemistry, potentially serving as a building block for more complex molecules in pharmaceutical and materials science research. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in fundamental spectroscopic principles and supported by data from structurally related molecules, ensuring a high degree of scientific integrity.

Molecular Structure

The structure of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate, with its aromatic ketone and ethyl ester functionalities, dictates its unique spectroscopic signature.

Caption: Molecular structure of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum would be acquired on a 300 MHz or higher spectrometer using a deuterated solvent such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Predicted Spectrum Analysis: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic chain protons, and the ethyl ester protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.75 | d, J ≈ 8 Hz | 1H | Ar-H | Aromatic proton ortho to the carbonyl group, deshielded by the electron-withdrawing effect of the ketone. |

| ~7.70 | s | 1H | Ar-H | Aromatic proton between the two methyl groups. |

| ~7.25 | d, J ≈ 8 Hz | 1H | Ar-H | Aromatic proton meta to the carbonyl group. |

| 4.15 | q, J ≈ 7 Hz | 2H | -OCH₂CH₃ | Methylene protons of the ethyl ester, adjacent to the oxygen atom. |

| 3.30 | t, J ≈ 6.5 Hz | 2H | -C(O)CH₂- | Methylene protons alpha to the ketone carbonyl group. |

| 2.80 | t, J ≈ 6.5 Hz | 2H | -CH₂C(O)O- | Methylene protons alpha to the ester carbonyl group. |

| 2.35 | s | 6H | Ar-CH₃ | Protons of the two aromatic methyl groups. |

| 1.25 | t, J ≈ 7 Hz | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester. |

¹³C NMR Spectroscopy

Experimental Protocol: A proton-decoupled ¹³C NMR spectrum would be recorded at a frequency of 75 MHz or higher, using CDCl₃ as the solvent and TMS as the internal standard.

Predicted Spectrum Analysis: The ¹³C NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~198.0 | Ar-C=O | Ketone carbonyl carbon, highly deshielded. |

| ~173.0 | O-C=O | Ester carbonyl carbon. |

| ~143.0 | Ar-C | Aromatic quaternary carbon attached to a methyl group. |

| ~137.0 | Ar-C | Aromatic quaternary carbon attached to a methyl group. |

| ~134.5 | Ar-C | Aromatic quaternary carbon attached to the keto-butyrate chain. |

| ~129.5 | Ar-CH | Aromatic methine carbon. |

| ~129.0 | Ar-CH | Aromatic methine carbon. |

| ~126.0 | Ar-CH | Aromatic methine carbon. |

| ~61.0 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |

| ~35.0 | -C(O)CH₂- | Methylene carbon alpha to the ketone. |

| ~28.0 | -CH₂C(O)O- | Methylene carbon alpha to the ester. |

| ~20.0 | Ar-CH₃ | Aromatic methyl carbons. |

| ~14.0 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: The IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a thin film on a salt plate (e.g., NaCl or KBr) or by Attenuated Total Reflectance (ATR).

Predicted Spectrum Analysis: The IR spectrum of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate will be dominated by strong absorptions from the two carbonyl groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3050-3020 | Medium-Weak | Aromatic C-H Stretch | Stretching vibrations of C-H bonds on the aromatic ring. |

| ~2980-2850 | Medium | Aliphatic C-H Stretch | Stretching vibrations of C-H bonds in the ethyl and butyrate moieties. |

| ~1735 | Strong | Ester C=O Stretch | Carbonyl stretch of the saturated ethyl ester.[1] |

| ~1685 | Strong | Ketone C=O Stretch | Carbonyl stretch of the aromatic ketone, with the frequency lowered due to conjugation with the aromatic ring.[2] |

| ~1610, ~1500 | Medium-Weak | Aromatic C=C Stretch | In-ring carbon-carbon stretching vibrations of the benzene ring. |

| ~1250-1100 | Strong | C-O Stretch | Asymmetric and symmetric stretching of the ester C-O bonds.[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: An electron ionization (EI) mass spectrum would be obtained by introducing a small amount of the sample into a mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

Predicted Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions resulting from the cleavage of the molecule.

| Predicted m/z | Ion Structure | Rationale |

| 234 | [C₁₄H₁₈O₃]⁺ | Molecular ion (M⁺). |

| 189 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester group. |

| 147 | [CH₃(CH₃)C₆H₃CO]⁺ | 3,4-Dimethylbenzoyl cation, a stable acylium ion formed by cleavage alpha to the ketone. |

| 119 | [CH₃(CH₃)C₆H₃]⁺ | Loss of CO from the 3,4-dimethylbenzoyl cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds. |

| 45 | [OC₂H₅]⁺ | Ethoxy cation. |

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate in EI-MS.

Conclusion

The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented in this guide provide a comprehensive spectroscopic profile for Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate. This information serves as a valuable resource for the confirmation of its synthesis, assessment of its purity, and as a basis for the characterization of its derivatives. While this guide is based on sound spectroscopic principles and data from analogous structures, experimental verification is recommended for definitive structural confirmation.

References

-

Pownall, H. J., & Huber, J. R. (1973). Absorption and emission spectra of aromatic ketones and their medium dependence. Excited states of xanthone. Journal of the American Chemical Society, 95(18), 5929-5935. Available at: [Link]

- Zhang, G., et al. (2013). Supporting Information for: Aerobic oxidation of olefins into carbonyl compounds catalyzed by a recyclable ruthenium complex in an ionic liquid. Organic & Biomolecular Chemistry. The Royal Society of Chemistry.

-

AOCS. Alkyl Esters Other than Methyl. Available at: [Link]

-

Oregon State University. CH 336: Ketone Spectroscopy. Available at: [Link]

-

Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). Available at: [Link]

-

Scientific.net. Characterization and Identification of Fatty Acid Ethyl Esters from Refined Used Cooking Oil as Biodiesel by Using Spectroscopic. Available at: [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

-

Columbia University. IR Spectroscopy Tutorial: Esters. Available at: [Link]

-

PubChem. Ethyl 4-oxo-4-phenylbutyrate. Available at: [Link]

-

SpectraBase. Ethyl 4-chloro-4-oxobutyrate. Available at: [Link]

-

PubChem. 3,4-Dimethylacetophenone. Available at: [Link]

-

SpectraBase. 3',4'-Dimethylacetophenone. Available at: [Link]

-

PubChem. Ethyl 4-oxobutanoate. Available at: [Link]

-

Berkeley Learning Hub. Ketone IR Spectroscopy Analysis. Available at: [Link]

-

HMDB. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032608). Available at: [Link]

-

NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

-

SpectraBase. 3',4'-Dimethylacetophenone - Optional[FTIR] - Spectrum. Available at: [Link]

-

PubChem. Ethyl 4-ethoxy-3-oxobutyrate. Available at: [Link]

-

GSRS. ETHYL 4-ETHOXY-3-OXOBUTYRATE. Available at: [Link]

-

Quora. How to identify a ketone using IR spectroscopy and mass spectrometry? What happens when there's an alkene in the molecule. Available at: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available at: [Link]

-

PubChem. 4-(4-Ethylphenyl)-4-oxobutanoic acid. Available at: [Link]

-

ATB. 3,4-Dimethylacetophenone. Available at: [Link]

-

Pharmaffiliates. Ethyl 2-oxo-4-phenylbutyrate. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. Available at: [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Available at: [Link]

-

PubChem. 2,4-Dimethylacetophenone. Available at: [Link]

-

NIST WebBook. 4-N,N-Dimethylaminoacetophenone. Available at: [Link]

-

MDPI. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Available at: [Link]

Sources

The Evolving Therapeutic Landscape of Phenylbutyrate: A Technical Guide to Substituted Derivatives and their Biological Activities

Introduction: Beyond the Parent Compound

4-Phenylbutyrate (4-PBA), a simple aromatic fatty acid, has a well-established clinical profile, primarily for the management of urea cycle disorders[1][2]. However, its therapeutic potential extends far beyond this initial indication, with a growing body of evidence highlighting its role as a multi-modal agent targeting fundamental cellular processes[3][4][5][6]. The primary mechanisms underpinning 4-PBA's broad-spectrum activity are its function as a chemical chaperone, mitigating endoplasmic reticulum (ER) stress, and its activity as a histone deacetylase (HDAC) inhibitor[4][5][7][8][9].

Despite its promise, the clinical utility of 4-PBA can be limited by the high doses required, which can lead to side effects[3][10]. This has catalyzed the exploration of substituted phenylbutyrate derivatives, rationally designed to enhance potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of these derivatives, their biological activities, and the experimental methodologies used to characterize them, aimed at researchers and drug development professionals in the field.

Part 1: The Dual Mechanisms of Action of Phenylbutyrate

The therapeutic effects of phenylbutyrate and its derivatives are largely attributable to two interconnected molecular mechanisms:

Chemical Chaperone Activity and Attenuation of ER Stress

As a low molecular weight chemical chaperone, 4-PBA aids in the proper folding and stabilization of proteins, thereby preventing the aggregation of misfolded proteins within the endoplasmic reticulum[4][6]. This action alleviates ER stress and inhibits the Unfolded Protein Response (UPR), a signaling pathway that can lead to apoptosis when chronically activated[4]. The UPR is initiated by three ER-resident sensor proteins: IRE1α, PERK, and ATF6[4]. Under normal conditions, these sensors are kept in an inactive state by the chaperone GRP78 (BiP). An accumulation of unfolded proteins leads to the sequestration of GRP78, releasing and activating the UPR sensors. By facilitating protein folding, 4-PBA reduces the burden on the ER, maintaining the association of GRP78 with the sensors and dampening the pro-apoptotic UPR signaling cascade[4].

Caption: 4-PBA as a chemical chaperone reduces ER stress and promotes cell survival.

This chaperone activity is particularly relevant in protein misfolding diseases. For instance, in cystic fibrosis, 4-PBA has been shown to partially restore the trafficking and function of the ΔF508-CFTR mutant protein, which is normally retained in the ER and degraded[11][12][13][14].

Histone Deacetylase (HDAC) Inhibition

4-PBA is a non-selective inhibitor of class I and II histone deacetylases (HDACs)[2][6][8][15][16]. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, 4-PBA promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of various genes[7]. This mechanism is central to its anticancer effects, as it can induce the expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis[8][15][17][18][19].

Caption: Phenylbutyrate derivatives inhibit HDAC, leading to gene expression changes.

Part 2: Substituted Phenylbutyrate Derivatives with Enhanced Potency

The development of substituted phenylbutyrate derivatives has been largely driven by the desire to improve upon the modest potency of the parent compound. Structure-activity relationship (SAR) studies have focused on modifying the core phenylbutyrate scaffold to enhance its interaction with the active site of HDACs.

Hydroxamate-Tethered Phenylbutyrate Derivatives

A significant advancement in this area has been the development of derivatives that incorporate a zinc-chelating motif, such as a hydroxamic acid group. This strategy led to the synthesis of compounds like N-hydroxy-4-(4-phenylbutyryl-amino)benzamide (HTPB) and (S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamide ((S)-11), which exhibit substantially greater potency as HDAC inhibitors compared to 4-PBA[20].

| Compound | Target | IC50 (nM) | Key Structural Feature | Reference |

| 4-Phenylbutyrate (4-PBA) | HDACs (non-selective) | ~1-2 mM | Phenylbutyrate core | [21] |

| HTPB | HDACs | Sub-micromolar | Hydroxamate-tethered | [20] |

| (S)-11 | HDACs | 16 | Isopropyl moiety for hydrophobic interaction | [20] |

The increased potency of these derivatives is attributed to the hydroxamate group's ability to chelate the zinc ion in the active site of HDAC enzymes, a key interaction for potent inhibition. Furthermore, the addition of hydrophobic moieties, such as the isopropyl group in (S)-11, can enhance binding to hydrophobic pockets within the enzyme's active site, further increasing inhibitory activity[20].

Glycerol Phenylbutyrate (GPB)

Glycerol phenylbutyrate (Ravicti®) is a triglyceride composed of three molecules of phenylbutyric acid esterified to a glycerol backbone[22][23]. It is a prodrug of 4-PBA that is hydrolyzed in the gastrointestinal tract to release 4-PBA. This formulation offers several advantages over sodium phenylbutyrate, including improved taste and a slower release of the active compound, which can lead to more stable plasma concentrations[24][25][26]. GPB is approved for the treatment of urea cycle disorders and is being investigated in clinical trials for other conditions, including STXBP1 encephalopathy and Parkinson's disease[24][25][26][27].

Part 3: Therapeutic Applications of Phenylbutyrate Derivatives

The dual mechanisms of action of phenylbutyrate derivatives have positioned them as promising therapeutic agents for a wide range of diseases.

Oncology

In the context of cancer, the primary mechanism of action is HDAC inhibition. By promoting histone hyperacetylation, phenylbutyrate derivatives can reactivate the expression of silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis in various cancer cell lines, including prostate cancer, glioma, and oral squamous cell carcinoma[8][15][17][19][28]. Clinical trials have explored the use of 4-PBA in hematologic malignancies and solid tumors[7][10][21]. The development of more potent derivatives like (S)-11 holds the potential for improved efficacy in cancer therapy[20].

Cystic Fibrosis

For cystic fibrosis, the chemical chaperone activity is paramount. Phenylbutyrate derivatives can help correct the misfolding of the ΔF508-CFTR protein, allowing it to traffic to the cell membrane and function as a chloride channel[11][12][13][14]. While 4-PBA has shown modest effects in clinical trials, the development of derivatives with enhanced chaperone activity or combination therapies with other CFTR modulators is an active area of research[11][12][13].

Neurodegenerative Diseases

Both the chemical chaperone and HDAC inhibitor activities of phenylbutyrate derivatives are relevant to the treatment of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. By reducing ER stress and protein aggregation, these compounds can protect against neuronal cell death[3][6][29][30][31]. Furthermore, as HDAC inhibitors, they can modulate the expression of genes involved in neuronal survival and function[5]. Clinical trials are ongoing to evaluate the efficacy of glycerol phenylbutyrate in Parkinson's disease and other neurological disorders[25][26][27].

Part 4: Experimental Methodologies

The characterization of substituted phenylbutyrate derivatives involves a range of in vitro and in vivo assays to assess their biological activity and mechanism of action.

HDAC Activity Assay

This assay is crucial for determining the potency of new derivatives as HDAC inhibitors.

Protocol:

-

Prepare Reagents:

-

HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC).

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®).

-

Developer solution (e.g., Trichostatin A and trypsin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Test compounds (substituted phenylbutyrate derivatives) at various concentrations.

-

-

Assay Procedure:

-

Add 25 µL of assay buffer to each well of a 96-well microplate.

-

Add 5 µL of test compound or vehicle control.

-

Add 10 µL of HDAC enzyme solution and incubate for 10 minutes at 37°C.

-

Add 10 µL of the fluorogenic substrate and incubate for 30 minutes at 37°C.

-

Stop the reaction by adding 50 µL of developer solution.

-

Incubate for 15 minutes at room temperature.

-

-

Data Analysis:

-

Measure fluorescence (e.g., excitation 360 nm, emission 460 nm).

-

Calculate the percentage of HDAC inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: Workflow for a fluorometric HDAC activity assay.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the derivatives on cancer cell lines.

Protocol:

-

Cell Culture:

-

Plate cells (e.g., prostate cancer cell line LNCaP) in a 96-well plate at a density of 5,000 cells/well.

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with various concentrations of the substituted phenylbutyrate derivatives for 48-72 hours.

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the GI50 (concentration for 50% growth inhibition) value.

-

Western Blotting for Histone Acetylation

This technique is used to confirm the HDAC inhibitory activity of the derivatives in a cellular context by measuring the levels of acetylated histones.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with the test compounds for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with a primary antibody against acetylated histone H3 or H4.

-

Incubate with an HRP-conjugated secondary antibody.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a chemiluminescence imaging system.

-

Normalize the signal to a loading control (e.g., total histone H3 or β-actin).

-

Conclusion and Future Directions

Substituted phenylbutyrate derivatives represent a promising class of therapeutic agents with a diverse range of potential applications. By leveraging the dual mechanisms of chemical chaperoning and HDAC inhibition, these compounds offer a multi-pronged approach to treating complex diseases such as cancer, cystic fibrosis, and neurodegenerative disorders. The rational design of derivatives with enhanced potency and improved pharmacokinetic profiles continues to be a key focus of research. Future work will likely involve the development of more selective HDAC inhibitors to minimize off-target effects, as well as the exploration of combination therapies to maximize therapeutic benefit. The in-depth understanding of the structure-activity relationships and the application of robust experimental methodologies, as outlined in this guide, will be crucial for the successful translation of these promising compounds from the laboratory to the clinic.

References

-

Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease. Current Medicinal Chemistry. [Link]

-

Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors. Journal of Medicinal Chemistry. [Link]

-

Clinical and Experimental Applications of Sodium Phenylbutyrate. Clinical Drug Investigation. [Link]

-

Potential of Phenylbutyrate as Adjuvant Chemotherapy: An Overview of Cellular and Molecular Anticancer Mechanisms. Chemical Research in Toxicology. [Link]

-

Modulation of deltaF508 cystic fibrosis transmembrane regulator trafficking and function with 4-phenylbutyrate and flavonoids. American Journal of Respiratory Cell and Molecular Biology. [Link]

-

4-PHENYLBUTYRATE: MOLECULAR MECHANISMS AND AGING INTERVENTION POTENTIAL. Innovation in Aging. [Link]

-

Defining the Mechanism of Action of 4-Phenylbutyrate to Develop a Small-Molecule-Based Therapy for Alzheimers Disease. ResearchGate. [Link]

-

A pilot clinical trial of oral sodium 4-phenylbutyrate (Buphenyl) in deltaF508-homozygous cystic fibrosis patients: partial restoration of nasal epithelial CFTR function. American Journal of Respiratory and Critical Care Medicine. [Link]

-

Evidence of CFTR function in cystic fibrosis after systemic administration of 4-phenylbutyrate. Molecular Genetics and Metabolism. [Link]

-

Proinflammatory effect of sodium 4-phenylbutyrate in deltaF508-cystic fibrosis transmembrane conductance regulator lung epithelial cells. Inflammation Research. [Link]

-

4-Phenylbutyrate Clinical Trial Starting Recruitment. STXBP1 Foundation. [Link]

-

In vitro pharmacologic restoration of CFTR-mediated chloride transport with sodium 4-phenylbutyrate in cystic fibrosis epithelial cells containing delta F508-CFTR. The Journal of Clinical Investigation. [Link]

-

An Alternative Pathway for the Synthesis of Glycerol Phenylbutyrate. CORE. [Link]

-

Sodium Phenylbutyrate Effect on Cancer Cells. Scandinavian Formulas, Inc.. [Link]

-

Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Frontiers in Neurology. [Link]

-

Sodium phenylbutyrate. Wikipedia. [Link]

- Synthesis of 4-phenylbutyric acid.

-

Phenylbutyrate induces apoptosis in human prostate cancer and is more potent than phenylacetate. Clinical Cancer Research. [Link]

-

SYNTHESIS OF 4-PHENYLBUTYRIC ACID. European Patent Office. [Link]

-

Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress. Biological & Pharmaceutical Bulletin. [Link]

-

A Phase I clinical and pharmacological evaluation of sodium phenylbutyrate on an 120-h infusion schedule. Clinical Cancer Research. [Link]

-

An Alternative Pathway for the Synthesis of Glycerol Phenylbutyrate. rdu.unc.edu.ar. [Link]

-

Phenylbutyrate Response as a Biomarker for Alpha-synuclein Clearance From the Brain. ClinicalTrials.gov. [Link]

-

4-phenylbutyrate-for-Children-with-STXBP1-and-SLC6A1-Mutations---A-Pilot-Clinical-Trial. American Epilepsy Society. [Link]

- EP1404638B1 - Synthesis of 4-phenylbutyric acid.

-

Phenylbutyrate for Monogenetic Developmental and Epileptic Encephalopathy. ClinicalTrials.gov. [Link]

-

Protective Effects of 4-Phenylbutyrate Derivatives on the Neuronal Cell Death and Endoplasmic Reticulum Stress. ResearchGate. [Link]

-

Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Semantic Scholar. [Link]

-

Biological effects of sodium phenylbutyrate and taurursodiol in Alzheimer's disease. Alzheimer's & Dementia. [Link]

-

Sodium Phenylbutyrate. PubChem. [Link]

-

phenylbutyrate. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Impact of the putative differentiating agent sodium phenylbutyrate on myelodysplastic syndromes and acute myeloid leukemia. Leukemia. [Link]

Sources

- 1. Sodium phenylbutyrate - Wikipedia [en.wikipedia.org]

- 2. Sodium Phenylbutyrate | C10H11NaO2 | CID 5258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Clinical and Experimental Applications of Sodium Phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sodium 4-phenylbutyrate, Histone deacetylase inhibitor (CAS 1716-12-7) | Abcam [abcam.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A Phase I clinical and pharmacological evaluation of sodium phenylbutyrate on an 120-h infusion schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modulation of deltaF508 cystic fibrosis transmembrane regulator trafficking and function with 4-phenylbutyrate and flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A pilot clinical trial of oral sodium 4-phenylbutyrate (Buphenyl) in deltaF508-homozygous cystic fibrosis patients: partial restoration of nasal epithelial CFTR function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evidence of CFTR function in cystic fibrosis after systemic administration of 4-phenylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro pharmacologic restoration of CFTR-mediated chloride transport with sodium 4-phenylbutyrate in cystic fibrosis epithelial cells containing delta F508-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sodium 4-Phenylbutyrate | Non-selective HDACs | Tocris Bioscience [tocris.com]

- 16. phenylbutyrate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. sodiumphenylbutyrate.com [sodiumphenylbutyrate.com]

- 19. Phenylbutyrate induces apoptosis in human prostate cancer and is more potent than phenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Impact of the putative differentiating agent sodium phenylbutyrate on myelodysplastic syndromes and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. files01.core.ac.uk [files01.core.ac.uk]

- 23. An Alternative Pathway for the Synthesis of Glycerol Phenylbutyrate [rdu.unc.edu.ar]

- 24. 4-Phenylbutyrate Clinical Trial Starting Recruitment — STXBP1 Foundation [stxbp1disorders.org]

- 25. 4-phenylbutyrate-for-Children-with-STXBP1-and-SLC6A1-Mutations---A-Pilot-Clinical-Trial [aesnet.org]

- 26. ClinicalTrials.gov [clinicaltrials.gov]

- 27. ClinicalTrials.gov [clinicaltrials.gov]

- 28. apexbt.com [apexbt.com]

- 29. Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Role of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate as a synthetic intermediate

An In-Depth Technical Guide to Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate is a versatile bifunctional molecule that serves as a pivotal intermediate in synthetic organic chemistry. Possessing both a ketone and an ester functional group, it offers multiple reaction sites for constructing complex molecular architectures. This guide provides a comprehensive overview of its synthesis, characterization, and strategic applications, particularly in the realm of medicinal chemistry. We will delve into the mechanistic underpinnings of its formation and subsequent transformations, offering field-proven insights into experimental design and execution. The protocols and pathways detailed herein are designed to serve as a self-validating system, ensuring scientific integrity and reproducibility for professionals in drug discovery and development.

Strategic Importance in Synthesis

The core value of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate lies in its identity as a ketoester. This structural motif is a cornerstone in the synthesis of a wide array of heterocyclic and carbocyclic systems. The strategic placement of the ketone and ester groups allows for sequential or tandem reactions, providing a powerful tool for building molecular complexity.

-

Ketone Moiety : A primary site for nucleophilic attack, enabling chain extension, or for reduction to a secondary alcohol. This reduction is often a critical step for introducing chirality, a fundamental aspect of modern drug design.

-

Ester Moiety : Can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate-specific reactions. It can also participate in cyclization reactions where it acts as an electrophile.

-

Aromatic Ring : The 3,4-dimethylphenyl group can be further functionalized through electrophilic aromatic substitution, or it can serve as a crucial lipophilic component that influences the pharmacokinetic profile of a target molecule.

The logical relationship between the synthesis and its subsequent applications is visualized below.

Caption: Overall workflow from synthesis to application.

Synthesis of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate

The synthesis is a robust two-step process, commencing with a classic Friedel-Crafts acylation followed by a Fischer esterification. This pathway is both efficient and scalable, making it a reliable source of the intermediate for research and development.

Step 1: Friedel-Crafts Acylation to form 4-(3,4-dimethylphenyl)-4-oxobutanoic Acid

The foundational step involves the electrophilic aromatic substitution reaction between o-xylene and succinic anhydride. The use of a strong Lewis acid, anhydrous aluminum chloride (AlCl₃), is critical for generating the acylium ion electrophile.[1][2]

Mechanism Insight: Aluminum chloride coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing it and making it susceptible to ring-opening. This generates a highly reactive acylium ion, which is then attacked by the electron-rich o-xylene ring. The methyl groups on o-xylene are activating and direct the substitution primarily to the 4-position due to a combination of electronic and steric effects, leading to a single major product in high yield.[3][4]

Caption: Friedel-Crafts acylation mechanism.

Experimental Protocol: Synthesis of 4-(3,4-dimethylphenyl)-4-oxobutanoic Acid

-

Safety Precaution: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas.[2] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[5]

-

Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride).

-

Reagent Charging: In a separate flask, dissolve succinic anhydride (1.0 molar equivalent) in a dry, inert solvent such as dichloromethane or nitrobenzene. In the reaction flask, create a slurry of anhydrous aluminum chloride (2.2 molar equivalents) in the same solvent.

-

Reaction Initiation: Cool the aluminum chloride slurry in an ice bath to 0-5 °C. Slowly add the succinic anhydride solution from the dropping funnel to the slurry with vigorous stirring. The reaction is exothermic, and the temperature should be carefully controlled.

-

Aromatic Addition: After the initial exotherm subsides, add o-xylene (1.0 molar equivalent) dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Completion: Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 40-50 °C for dichloromethane) for 2-4 hours, or until TLC analysis indicates the consumption of starting materials.

-

Work-up: Cool the reaction mixture in an ice bath. Very slowly and carefully, quench the reaction by pouring the mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.[5]

-

Extraction: Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane. Combine all organic layers.

-

Purification: Wash the combined organic phase with a saturated sodium bicarbonate solution to extract the acidic product. The product will move into the aqueous basic layer as its sodium salt. Separate the aqueous layer and acidify it with concentrated HCl until the product precipitates. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

| Parameter | Typical Value/Observation | Causality/Justification |

| Solvent | Dichloromethane, Nitrobenzene | Inert solvent that does not react with AlCl₃. Dichloromethane is easier to remove; nitrobenzene allows for higher reaction temperatures. |

| AlCl₃ Equiv. | 2.2 | A stoichiometric excess is required as AlCl₃ complexes with both the succinic anhydride and the final ketone product.[5] |

| Temperature | 0 °C to Reflux | Initial cooling controls the exothermic reaction. Subsequent heating drives the reaction to completion. |

| Expected Yield | High (>80%) | Friedel-Crafts acylations are generally high-yielding when using activated aromatic rings like o-xylene.[3][4] |

Step 2: Fischer Esterification to form Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate

This is an acid-catalyzed equilibrium reaction between the carboxylic acid and an excess of ethanol. The use of excess alcohol shifts the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[6]

Mechanism Insight: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers follows, resulting in the elimination of water and the formation of the ester.[7]

Experimental Protocol: Synthesis of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate

-

Setup: In a round-bottom flask, dissolve 4-(3,4-dimethylphenyl)-4-oxobutanoic acid (1.0 molar equivalent) in a large excess of absolute ethanol (which acts as both reactant and solvent).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 3-5 drops) or gaseous HCl.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling, remove the excess ethanol using a rotary evaporator. Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Purification: Transfer the solution to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[6] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

| Parameter | Typical Value/Observation | Causality/Justification |

| Alcohol | Absolute Ethanol (large excess) | Acts as both reactant and solvent, driving the equilibrium towards the product side. |

| Catalyst | Conc. H₂SO₄ (catalytic) | Protonates the carbonyl, activating the carboxylic acid for nucleophilic attack by the alcohol. |

| Temperature | Reflux (approx. 78 °C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Expected Yield | 75-95% | Fischer esterifications are typically efficient, with yields often in this range.[6] |

Product Characterization: A Self-Validating System

Proper characterization of the final product is essential. The following predicted spectroscopic data provides a benchmark for confirming the successful synthesis of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate (C₁₄H₁₈O₃, M.W.: 234.29 g/mol ).

Predicted Spectroscopic Data

| Data Type | Predicted Chemical Shift (δ, ppm) or Signal | Assignment & Rationale |

| ¹H NMR | ~7.7 (d, 1H), ~7.6 (s, 1H), ~7.2 (d, 1H) | Aromatic protons on the 3,4-disubstituted ring. |

| 4.12 (q, 2H) | -OCH₂ CH₃ of the ethyl ester. Quartet due to coupling with the adjacent methyl group. | |

| 3.25 (t, 2H) | -COCH₂ CH₂CO₂Et. Methylene group adjacent to the ketone. | |

| 2.70 (t, 2H) | -COCH₂CH₂ CO₂Et. Methylene group adjacent to the ester. | |

| 2.30 (s, 6H) | Two aromatic -CH₃ groups. Singlet as they do not couple with other protons. | |

| 1.25 (t, 3H) | -OCH₂CH₃ of the ethyl ester. Triplet due to coupling with the adjacent methylene group. | |

| ¹³C NMR | ~198 | Aromatic Ketone Carbonyl (C=O). |

| ~173 | Ester Carbonyl (C=O). | |

| ~142, ~137, ~134, ~129, ~128, ~126 | Aromatic carbons. | |

| ~61 | -OCH₂ CH₃ of the ethyl ester. | |

| ~33 | -C OCH₂CH₂CO₂Et. Carbon adjacent to the ketone. | |

| ~28 | -COCH₂C H₂CO₂Et. Carbon adjacent to the ester. | |

| ~20 | Two aromatic -C H₃ groups. | |

| ~14 | -OCH₂C H₃ of the ethyl ester. | |

| IR (cm⁻¹) | ~1735 (strong) | C=O stretch of the ester. |

| ~1685 (strong) | C=O stretch of the aromatic ketone. | |

| ~3000-2850 | C-H stretches of aliphatic groups. | |

| ~1600, ~1450 | C=C stretches of the aromatic ring. | |

| ~1250-1000 | C-O stretch of the ester. |

(Note: ¹H NMR predictions are based on standard chemical shift values and analysis of the spectrum for the closely related ethyl 5-oxohexanoate.[8] ¹³C NMR predictions are based on general chemical shift correlations.)[9][10]

Applications in Medicinal Chemistry

The synthetic utility of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate is best demonstrated through its conversion into valuable pharmacophores.

Application 1: Precursor to Chiral Alcohols for ACE Inhibitors

Many Angiotensin-Converting Enzyme (ACE) inhibitors, used to treat hypertension, contain a chiral hydroxyester moiety. The ketone in Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate can be stereoselectively reduced to produce the corresponding secondary alcohol, a key chiral building block.

Caption: Reduction to a key chiral intermediate.

Scientific Rationale: Asymmetric reduction can be achieved using various methods, including microbial reductases or chiral catalysts (e.g., those based on ruthenium or rhodium). These methods can produce the desired (R)- or (S)-enantiomer with high enantiomeric excess, which is crucial for biological activity.

Application 2: Synthesis of Pyrazoline Heterocycles

The ketoester can serve as a scaffold for building five-membered heterocyclic rings like pyrazolines, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. A common strategy involves an initial condensation reaction followed by cyclization.

Synthetic Workflow:

-

Claisen-Schmidt Condensation: The ketone's α-protons can be deprotonated with a base, and the resulting enolate can react with an aromatic aldehyde to form a chalcone intermediate (an α,β-unsaturated ketone).

-

Cyclization with Hydrazine: The chalcone is then reacted with hydrazine hydrate. The hydrazine undergoes a Michael addition to the double bond, followed by an intramolecular condensation with the ketone, eliminating water to form the stable pyrazoline ring.

This pathway demonstrates how the ketone functionality can be elaborated into a complex, biologically relevant heterocyclic system.

Conclusion

Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate is more than a simple organic molecule; it is a strategically designed intermediate that provides a reliable and versatile entry point into several classes of high-value compounds. Its synthesis is based on fundamental, well-understood reactions, and its bifunctional nature allows for a diverse range of subsequent transformations. For researchers in drug discovery, mastering the synthesis and application of this intermediate provides a powerful tool for the rapid generation of novel molecular entities with significant therapeutic potential.

References

- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.

- BenchChem. (2025). Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid. BenchChem.

- BenchChem. (n.d.). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. BenchChem.

- Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.

- Chemsrc. (2025). Ethyl furaneol | CAS#:27538-09-6.

- Kaučič, V., & Golič, L. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1353–1359.

- Tremble, J. (2014, March 27).

- Barcelona Fine Chemicals. (n.d.). 4-(3,4-dimethylphenyl)-4-oxo-butanoic acid.

- ChemBK. (2024, April 9). 4-(2,5-dimethylphenyl)-4-oxobutanoic acid.

- National Center for Biotechnology Information. (n.d.). 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. PubChem Compound Database.

- BLDpharm. (n.d.). 175394-01-1|Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate.

- Guidechem. (n.d.). ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate 898751-69-4.

- University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Echemi. (n.d.). ETHYL 2,2-DIMETHYL-4-(3,5-DIMETHYLPHENYL)-4-OXOBUTYRATE.

- Google Patents. (n.d.). EP1511707B1 - Process for producing aromatic compounds by friedel-crafts reaction.

- Google Patents. (n.d.). US20080004465A1 - Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters.

- Chemistry Stack Exchange. (2016, May 2).

- Filo. (2024, June 1). Friedel-Crafts acylation of the individual isomers of xylene with acetyl chloride...

- National Center for Biotechnology Information. (2019). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. ACS Omega, 4(7), 12546–12553.

- Chegg.com. (2023, November 19). Solved 13.

- Guidechem. (n.d.). ETHYL 4-(2,5-DIMETHYLPHENYL)

- Wikipedia. (n.d.). Fischer–Speier esterification.

- Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy.

- Sigma-Aldrich. (n.d.). Ethyl 4-chloro-4-oxobutyrate 94 14794-31-1.

- ChemicalBook. (n.d.). Ethyl 4-acetylbutyrate(13984-57-1) 1H NMR spectrum.

Sources

- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 2. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedel-Crafts acylation of the individual isomers of xylene with acetyl .. [askfilo.com]

- 4. chegg.com [chegg.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. odinity.com [odinity.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. Ethyl 4-acetylbutyrate(13984-57-1) 1H NMR spectrum [chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on This Guide

As of the latest literature review, specific experimental data on the solubility and stability of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate is not extensively available in the public domain. This guide, therefore, is structured to empower the researcher with the foundational knowledge, predictive insights based on the molecule's chemical structure, and detailed, field-proven methodologies to independently determine these critical parameters. We will delve into the "why" behind experimental choices, ensuring a robust understanding of the principles at play.

Molecular Profile and Predictive Analysis

Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate is a keto-ester characterized by an aromatic ketone and an ethyl ester functional group. This structure provides initial clues to its physicochemical properties.

-

Aromatic Ketone Moiety: The substituted benzene ring and the ketone group contribute to the molecule's hydrophobicity. Aromatic ketones are known to be susceptible to photodegradation.[1][2]

-

Ethyl Ester Group: The ester functionality is a primary site for hydrolytic degradation under both acidic and basic conditions.[3][4]

-

Alkyl Chain: The butyrate chain adds to the lipophilic character of the molecule.

Based on these features, we can anticipate moderate to low aqueous solubility and potential stability challenges related to hydrolysis and photolysis. Small aldehydes and ketones are moderately soluble in water, but this solubility decreases as the carbon chain length increases.[5][6][7] Aromatic ketones generally have lower water solubility.[8]

Solubility Determination: A Methodological Deep Dive

The solubility of a compound is a critical parameter in drug discovery and development, influencing everything from bioassay reliability to in vivo bioavailability.[9] We will explore two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility

Kinetic solubility is a high-throughput screening method often used in early drug discovery to assess the solubility of a compound that is already dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[9][10] This method provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution.

This protocol outlines a common method for determining kinetic solubility using nephelometry, which measures the scattering of light by undissolved particles.[10][11]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

-

Addition of Aqueous Buffer: To a separate 96-well plate, add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

-

Compound Addition: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO stock concentration to the corresponding wells of the buffer plate. This will result in a final DMSO concentration of typically 1-2%.

-

Incubation and Measurement: Immediately place the plate in a nephelometer and measure the light scattering at regular intervals over a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C). The point at which a significant increase in light scattering is observed indicates the concentration at which the compound precipitates, thus defining its kinetic solubility.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution in equilibrium with the solid phase.[12] It is a more accurate and fundamentally important measure of solubility, often determined using the "gold standard" shake-flask method.[13][14]

-

Preparation of Saturated Solution: Add an excess amount of solid Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate to a series of vials containing various relevant solvents (e.g., water, PBS at different pH values, ethanol, isopropanol, acetonitrile, etc.). Ensure there is undissolved solid material at the bottom of each vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect the supernatant. For more rigorous separation, the supernatant can be centrifuged or filtered through a 0.22 µm filter.[11]

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15][16]

The results of the solubility studies should be compiled into a clear and concise table.

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Method |

| Water | 25 | [Experimental Data] | [Experimental Data] | Thermodynamic |

| PBS (pH 5.0) | 25 | [Experimental Data] | [Experimental Data] | Thermodynamic |

| PBS (pH 7.4) | 25 | [Experimental Data] | [Experimental Data] | Thermodynamic |

| Ethanol | 25 | [Experimental Data] | [Experimental Data] | Thermodynamic |

| Acetonitrile | 25 | [Experimental Data] | [Experimental Data] | Thermodynamic |

| 1% DMSO in PBS (pH 7.4) | 25 | [Experimental Data] | [Experimental Data] | Kinetic |

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[17][18][19] The primary degradation pathways to investigate for Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate are hydrolysis, oxidation, photolysis, and thermal degradation.

Hydrolytic Stability

The ester linkage in the molecule is susceptible to both acid and base-catalyzed hydrolysis.[3][4][20]

-

Sample Preparation: Prepare solutions of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate (e.g., 1 mg/mL) in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media.[21]

-

Incubation: Store the solutions at a controlled temperature (e.g., 60°C) and monitor for degradation over time (e.g., at 0, 2, 4, 8, and 24 hours).

-

Neutralization and Analysis: At each time point, withdraw an aliquot, neutralize it, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Oxidative Stability

The aromatic ring and the benzylic position of the ketone are potential sites for oxidation.

-

Sample Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Application: Add a solution of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).

-

Incubation and Analysis: Store the solution at room temperature and monitor for degradation over time, analyzing aliquots by HPLC.

Photostability

Aromatic ketones are known to be photosensitive and can undergo photochemical reactions upon exposure to light.[1][2][22]

-

Sample Preparation: Prepare solutions of the compound in a photochemically inert solvent (e.g., acetonitrile) and also as a solid powder.

-

Light Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[23] A control sample should be kept in the dark under the same temperature conditions.

-

Analysis: Analyze the samples at appropriate time intervals by HPLC to assess the extent of degradation.

Thermal Stability

High temperatures can provide the energy needed to overcome activation barriers for degradation reactions.[24][25][26]

-

Sample Preparation: Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

-

Incubation and Analysis: Monitor the sample over an extended period (e.g., up to 4 weeks) and analyze for degradation by HPLC.

| Stress Condition | Reagent/Condition | Time (hours) | Parent Compound Remaining (%) | Degradation Products Observed (Peak Area %) |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 | [Experimental Data] | [Experimental Data] |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 | [Experimental Data] | [Experimental Data] |

| Oxidation | 3% H₂O₂, RT | 24 | [Experimental Data] | [Experimental Data] |

| Photolysis | ICH Q1B light source | 24 | [Experimental Data] | [Experimental Data] |

| Thermal | 60°C/75% RH (solid) | 4 weeks | [Experimental Data] | [Experimental Data] |

Analytical Method Development

A robust, stability-indicating analytical method is paramount for accurately quantifying the compound and its degradation products.[15][16][27][28] Reversed-phase HPLC with UV detection is a suitable starting point.

Key Considerations for Method Development:

-

Column Selection: A C18 column is a good initial choice for this type of molecule.

-

Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) is recommended.

-

Detection Wavelength: Determine the UV maximum absorbance of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate by scanning a dilute solution.

-

Method Validation: The final method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[29]

Visualizing Workflows

Diagram 1: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Diagram 2: Forced Degradation Study Logic

Caption: Forced Degradation Study Workflow.

Conclusion and Forward Look

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate the high-quality data necessary to advance their drug development programs. The predictive analysis based on the compound's structure serves as a valuable starting point for these investigations, highlighting the likely areas of physicochemical challenge. The true empirical data, once generated, will be invaluable for formulation development, analytical method validation, and regulatory submissions.

References

-

Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. [Link]

-

Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. (2020, December 24). Organic Process Research & Development. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (2025, August 13). Chemical Reviews. [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. [Link]

-

Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. (2000, August 1). The Journal of Physical Chemistry A. [Link]

-

How To Predict Solubility Of Organic Compounds? (2025, February 12). Chemistry For Everyone. [Link]

-

Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021, December 1). ResearchGate. [Link]

-

Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. (n.d.). American Chemical Society. [Link]

-

Ester hydrolysis. (n.d.). Wikipedia. [Link]

-

Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

-

mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. [Link]

-

Kinetic Solubility 96 –Well Protocol. (2025, July 24). Vanderbilt University. [Link]

-

A Review on Novel Analytical Method Development and Validation by RP-HPLC Method. (n.d.). Indian Journal of Forensic Medicine & Toxicology. [Link]

-

hydrolysis of esters. (n.d.). Chemguide. [Link]

-

A Review: Novel Analytical Method Development and Method Validation. (n.d.). International Journal of Research Publication and Reviews. [Link]

-

In vitro solubility assays in drug discovery. (2008, August). PubMed. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2012, May). Dissolution Technologies. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (2025, August 13). PubMed. [Link]

-

Thermodynamic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg. [Link]

-

Q1B Photostability Testing of New Drug Substances and Products. (n.d.). FDA. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. [Link]

-

Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

-

Review on Novel Analytical Method Development and Validation By Rp. (2021, November 30). RJ Wave. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

-

An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. (2024, January 24). Sofpromed. [Link]

-

The photochemical decomposition of aromatic ketones : the phenyl radical. (1939). Journal of the Chemical Society (Resumed). [Link]

-

Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. (n.d.). AMiner. [Link]

-

Oxidation of aromatic ketones by DCICA in absence of added chloride... (n.d.). ResearchGate. [Link]

-

Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. (1970). Journal of the Chemical Society C: Organic. [Link]

-

Thermal decomposition of ester. (2019, April 15). Chemistry Stack Exchange. [Link]

-